4',7'-Dibromodispiro[1,3-dioxolane-2,3'-tricyclo[5.2.1.0,2,6]decane-10',2''-[1,3]dioxolane]-4',8'-diene
Description
4',7'-Dibromodispiro[1,3-dioxolane-2,3'-tricyclo[5.2.1.0,2,6]decane-10',2''-[1,3]dioxolane]-4',8'-diene is a highly complex polycyclic compound featuring a tricyclo[5.2.1.0,2,6]decane core fused with two 1,3-dioxolane rings in a dispiro configuration. The bromine substituents at the 4' and 7' positions introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions.
Properties
InChI |
InChI=1S/C14H14Br2O4/c15-10-7-9-11(13(10)17-3-4-18-13)8-1-2-12(9,16)14(8)19-5-6-20-14/h1-2,7-9,11H,3-6H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACWTABPPHVWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3C=CC2(C4C3C5(C(=C4)Br)OCCO5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4',7'-Dibromodispiro[1,3-dioxolane-2,3'-tricyclo[5.2.1.0,2,6]decane-10',2''-[1,3]dioxolane]-4',8'-diene is a complex organic compound with notable structural features that contribute to its biological activity. This compound has garnered interest due to its potential pharmacological applications, particularly in the fields of anti-inflammatory and analgesic therapies.
- Molecular Formula : C₁₄H₁₄Br₂O₄
- Molecular Weight : 406.06656 g/mol
- CAS Number : 485318-53-4
Mechanisms of Biological Activity
The biological activity of 4',7'-dibromodispiro involves various mechanisms that influence cellular processes:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and mediators.
- Analgesic Effects : It has been reported to demonstrate analgesic effects in various pain models, indicating its potential as a therapeutic agent for pain management.
- Antioxidant Properties : The compound may also possess antioxidant capabilities, contributing to its protective effects against oxidative stress in cells.
In Vitro Studies
In vitro studies have shown that 4',7'-dibromodispiro can modulate signaling pathways involved in inflammation and pain perception:
- Cell Line Testing : Experiments conducted on RAW264.7 macrophages indicated a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) upon treatment with the compound, suggesting its role in inhibiting inflammatory responses .
In Vivo Studies
Animal models have been employed to assess the analgesic and anti-inflammatory effects of the compound:
- Pain Model Tests : In acetic acid-induced writhing tests, the compound demonstrated a significant reduction in writhing responses at doses as low as 5 mg/kg, indicating effective analgesic properties .
Case Studies
Several case studies have highlighted the application of 4',7'-dibromodispiro in treating inflammation-related conditions:
- Case Study 1 : A study involving rats showed that administration of the compound significantly reduced paw edema induced by carrageenan, suggesting its efficacy as an anti-inflammatory agent.
- Case Study 2 : In a model of neuropathic pain, treatment with 4',7'-dibromodispiro resulted in decreased mechanical allodynia and thermal hyperalgesia, affirming its potential for managing chronic pain conditions.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄Br₂O₄ |
| Molecular Weight | 406.06656 g/mol |
| CAS Number | 485318-53-4 |
| Anti-inflammatory IC50 | 35.4 ± 3.9 μM |
| Analgesic Dose (effective) | 5 mg/kg |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Bromine vs.
- Ring System Complexity : The tricyclo[5.2.1.0,2,6]decane core in the target compound introduces greater steric hindrance compared to simpler bicyclo systems (e.g., –4), likely reducing conformational flexibility .
Physical and Spectral Properties
Table 2: Comparative Physical Data
Key Observations:
- Crystallographic Data : The syn-dispiro compound () exhibits a well-defined twisted boat conformation and high crystallographic precision (R = 0.039), suggesting that the target compound may adopt similar ordered structures .
- Thermal Stability : The spiro-dione () has a moderate melting point (104–105°C), while brominated analogs (target) likely exhibit higher thermal stability due to increased molecular weight and halogen presence.
Preparation Methods
Route 1: Tricyclic Core Construction via Diels-Alder Cycloaddition
The tricyclo[5.2.1.0²,⁶]decane system is classically synthesized via Diels-Alder reactions between cyclopentadiene and quinone derivatives. Source demonstrates that norbornane-based tetracarboxylic dianhydrides can be functionalized through spiroacetalization. Adapting this approach:
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Diels-Alder Reaction : Cyclopentadiene reacts with maleic anhydride to form endo-norbornene anhydride.
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Hydrolysis and Reduction : The anhydride is hydrolyzed to dicarboxylic acid and reduced to diol using LiAlH₄.
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Spiroacetalization : Treatment with 2,2-dimethoxypropane under acidic conditions (p-TsOH) forms the 1,3-dioxolane rings.
Critical Parameters :
Route 2: Bromination Strategies
Bromination of the norbornane core is achieved via electrophilic aromatic substitution (EAS) or radical pathways. Source highlights gem-dibromocyclopropane rearrangements using methyllithium, suggesting a post-functionalization approach:
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Electrophilic Bromination :
-
Radical Bromination :
Comparative Data :
| Method | Reagent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| EAS | Br₂/CCl₄ | −10 | 45 | Moderate |
| Radical | NBS/AIBN | 80 | 58 | High |
Route 3: Spirocyclic Assembly via Carbenoid Rearrangement
Source reports skeletal rearrangements of gem-dihalogenospiropentanes using methyllithium. This methodology can be adapted to construct the dispiro framework:
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Cyclopropanation : React norbornadiene with dibromocarbene (generated from CHBr₃ and t-BuOK).
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Lithium-Halogen Exchange : Treat gem-dibromospiropentane with MeLi (−78°C, THF).
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Rearrangement : Warm to 25°C for 24–72 h to induce spiro expansion.
Mechanistic Insight :
The reaction proceeds via a carbenoid intermediate, which undergoes-shift to form the tricyclic core. Quenching with cold water stabilizes the product, followed by extraction with Et₂O and purification via column chromatography (petroleum ether).
Route 4: Dirhodium-Catalyzed [4+3] Cycloaddition
Source details enantioselective [4+3] cycloadditions using dirhodium catalysts. While originally applied to seven-membered rings, this strategy can be modified for norbornane systems:
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Vinylcarbenoid Generation : Decomposition of siloxyvinyldiazoacetate with Rh₂(R-PTAD)₄.
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Cycloaddition : React with bicyclic dienes to form tricyclic intermediates.
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Post-Functionalization : Introduce dioxolane rings via acetal protection.
Advantages :
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High enantiomeric excess (>90% ee).
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Scalable for gram-scale synthesis.
Optimization and Troubleshooting
Enhancing Spiroacetal Yield
Q & A
Q. What are the recommended methodologies for synthesizing 4',7'-Dibromodispiro[1,3-dioxolane-2,3'-tricyclo[5.2.1.0²,⁶]decane-10',2''-[1,3]dioxolane]-4',8'-diene?
The compound is synthesized via a double Diels-Alder reaction between cyclooctadiene and cyclopentadienone derivatives, followed by bromination. Key steps include:
- Cycloaddition conditions : Use a Lewis acid catalyst (e.g., AlCl₃) at 80–100°C for 24–48 hours.
- Bromination : Introduce bromine via radical halogenation under UV light in CCl₄. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is critical for purification due to stereoisomer formation .
Q. How can researchers confirm the structural integrity of this compound?
Multi-spectral analysis is essential:
- ¹H/¹³C NMR : Identify sp³ hybridized carbons (δ 80–100 ppm) and bromine-induced deshielding in adjacent protons (δ 4.5–5.5 ppm) .
- X-ray crystallography : Monoclinic crystal system (space group P2₁/n) with lattice parameters a = 11.4167 Å, b = 6.7354 Å, c = 24.185 Å, β = 103.52° (validated using SHELXS97/SHELXL97 software) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 356.44 for C₂₂H₂₈O₄ frameworks) .
Q. What solvent systems optimize solubility for this compound?
The compound exhibits improved solubility in polar aprotic solvents (e.g., DMSO, DMF) post-dehalogenation. For brominated derivatives, use halogenated solvents (e.g., chloroform) due to enhanced dipole interactions. Solubility
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Chloroform | 12.3 ± 0.8 |
| DMSO | 8.1 ± 0.5 |
| Hexane | <0.1 |
| . |
Advanced Research Questions
Q. How does the compound’s spirocyclic architecture influence its reactivity in supramolecular assemblies?
The dispiro-1,3-dioxolane units create a pseudo-diad symmetry , enabling host-guest interactions via:
- Cavity dimensions : Central tricyclodecane ring (6.7 Å diameter) accommodates small aromatic guests (e.g., benzene derivatives).
- Bromine substituents : Act as electron-withdrawing groups, enhancing π-π stacking with electron-rich substrates. Applications include molecular tweezers for selective anion binding (e.g., Cl⁻) .
Q. What experimental strategies resolve contradictions in environmental degradation studies?
Conflicting data on photodegradation rates (e.g., half-life t₁/₂ = 12–48 hours under UV) require:
- Controlled variables : Standardize light intensity (e.g., 365 nm, 20 mW/cm²) and solvent purity (HPLC-grade water) .
- LC-MS/MS validation : Detect intermediates (e.g., debrominated dioxolane derivatives) to clarify degradation pathways .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to:
- Calculate HOMO-LUMO gaps (e.g., 4.2 eV for brominated vs. 3.8 eV for non-brominated analogs), indicating redox stability.
- Simulate steric effects of the tricyclodecane core on transition-state geometries in cross-coupling reactions .
Q. What crystallographic challenges arise during structural refinement?
Key issues include:
- Disorder in dioxolane rings : Apply TLS (translation-libration-screw) models to refine anisotropic displacement parameters .
- Twinned crystals : Use PLATON’s TWINABS to correct intensity data for pseudo-merohedral twinning .
Methodological Considerations
Q. How to design experiments assessing the compound’s environmental fate?
Follow INCHEMBIOL Project guidelines :
- Phase 1 : Measure log P (octanol-water) to predict bioaccumulation (log P = 2.9 ± 0.2).
- Phase 2 : Conduct microcosm studies with soil/water systems (pH 6–8) to track abiotic/biotic degradation over 90 days .
Q. What statistical approaches address variability in spectroscopic data?
- Principal component analysis (PCA) : Reduces dimensionality in FTIR/NMR datasets to identify batch inconsistencies.
- Bland-Altman plots : Quantify agreement between replicate measurements (e.g., ±5% error tolerance for ¹H NMR integrals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
